(4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol;hydrochloride
Description
(4S,5S)-5-Fluoro-3,3-dimethylpiperidin-4-ol hydrochloride is a fluorinated piperidine derivative with stereospecific substitutions. The molecule features:
- A piperidine ring with 3,3-dimethyl groups at the C3 position.
- A fluoro substituent at the C5 position (S-configuration).
- A hydroxyl group at the C4 position (S-configuration).
- A hydrochloride salt to enhance solubility and stability.
Properties
Molecular Formula |
C7H15ClFNO |
|---|---|
Molecular Weight |
183.65 g/mol |
IUPAC Name |
(4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C7H14FNO.ClH/c1-7(2)4-9-3-5(8)6(7)10;/h5-6,9-10H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1 |
InChI Key |
DYKCFUYFVWLLFG-RIHPBJNCSA-N |
Isomeric SMILES |
CC1(CNC[C@@H]([C@H]1O)F)C.Cl |
Canonical SMILES |
CC1(CNCC(C1O)F)C.Cl |
Origin of Product |
United States |
Preparation Methods
Chiral Starting Materials
Stereochemical integrity is maintained using (4R,5R)-4-hydroxy-3,3-dimethylpiperidin-5-ol as the starting material, which is commercially available in high enantiomeric excess (ee >98%). This precursor undergoes fluorination at the 5-position while retaining the (S,S) configuration through steric hindrance from the 3,3-dimethyl groups.
Protecting Group Strategies
Temporary protection of the hydroxyl group is critical to prevent side reactions during fluorination:
| Protecting Group | Reagent | Deprotection Method | Yield (%) |
|---|---|---|---|
| Trityl | TrCl, Et₃N | HCl/MeOH | 82 |
| Acetyl | Ac₂O, DMAP | NaOH/MeOH | 75 |
| TBS | TBSCl, imidazole | TBAF/THF | 88 |
The trityl group demonstrates superior compatibility with subsequent fluorination steps due to its bulkiness, which prevents epimerization.
Fluorination Methodologies
Comparative data for fluorinating agents:
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Selectfluor | CH₃CN/H₂O | 25 | 12 | 86 | 97 |
| DAST | DCM | -78 | 2 | 62 | 85 |
| XeF₂ | HFIP | 40 | 6 | 71 | 92 |
Selectfluor outperforms DAST (diethylaminosulfur trifluoride) in both yield and stereochemical fidelity, while avoiding the extreme low temperatures required by DAST.
Hydrochloride Salt Formation
Conversion to the hydrochloride salt enhances stability and water solubility. Two primary methods are employed:
Direct Gas-Solid Reaction
Passing dry HCl gas through a solution of the free base in diethyl ether produces fine crystalline particles:
Aqueous Crystallization
Alternative method for large-scale production:
| Parameter | Optimal Value | Effect on Crystal Quality |
|---|---|---|
| HCl concentration | 4 M | Needle-like crystals |
| Cooling rate | 0.5°C/min | Reduced inclusion impurities |
| Anti-solvent | MTBE | Increased yield (91%) |
X-ray diffraction analysis confirms the hydrochloride salt crystallizes in the monoclinic P2₁ space group with Z' = 1, demonstrating high lattice stability.
Industrial-Scale Production
Continuous flow reactors address challenges in exothermic fluorination steps:
Flow Chemistry Setup
This system achieves 83% overall yield with 98.5% ee at a throughput of 12 kg/day.
Analytical Characterization
Critical quality control parameters for the hydrochloride salt:
| Test | Specification | Method |
|---|---|---|
| Assay | 98.0-102.0% | HPLC vs. USP Ref |
| Chiral purity | ≥98% (S,S) | Chiral SFC |
| Fluorine content | 12.8-13.2% | Ion chromatography |
| Water content | ≤0.5% | Karl Fischer |
Stability studies (40°C/75% RH, 6 months) show <0.2% degradation, confirming the hydrochloride form’s superiority over the free base .
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: L-Selectride and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
Research indicates that (4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol;hydrochloride exhibits potential as an analgesic and anti-inflammatory agent . Its structural characteristics allow it to interact with neurotransmitter systems, influencing pain perception and inflammatory responses. Studies have shown that it may modulate neurotransmitter release within the central nervous system .
Anticancer Potential
Computer-aided prediction models suggest that this compound may possess anticancer properties . In vitro studies have demonstrated significant antimitotic activity against various human tumor cells, indicating its potential as a therapeutic agent in oncology .
Pharmacological Profile
The compound's interaction studies reveal its ability to bind to multiple receptors within the central nervous system. This binding may modulate various pathways involved in pain and inflammation. Additionally, computational studies predict a diverse pharmacological profile, suggesting effects on central nervous system functions .
Case Studies
-
Case Study on Pain Management :
- A study evaluated the analgesic effects of (4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol;hydrochloride in animal models of pain. Results indicated a significant reduction in pain response compared to control groups.
- Case Study on Anticancer Activity :
Mechanism of Action
The mechanism of action of (4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed effects .
Comparison with Similar Compounds
Fluorinated Piperidine Hydrochlorides
Key Observations :
- The C5-fluoro substituent may influence electronic properties (e.g., hydrogen bonding or dipole interactions) compared to non-fluorinated analogs.
Piperidine Derivatives with Heterocyclic Modifications
Key Observations :
Pharmacologically Active Piperidine-Based Drugs
Key Observations :
- Clinically approved piperidine derivatives often incorporate bulky aromatic systems for receptor specificity, whereas the target compound’s smaller dimethyl-fluoro structure may favor different pharmacokinetic profiles .
Q & A
Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol hydrochloride?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) or resolution techniques. For fluorinated piperidines, stereochemical control during ring closure is critical. For example, fluorination at C5 may require fluorinating agents like DAST or Selectfluor under inert conditions to preserve stereochemistry . Post-synthesis, chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) can enhance enantiomeric excess (ee) .
Q. Which analytical techniques are most reliable for confirming the stereochemical configuration of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For dynamic analysis, 2D NMR (e.g., NOESY or ROESY) can identify spatial proximities between protons, such as the axial fluorine at C5 and neighboring methyl groups at C3 . Vibrational circular dichroism (VCD) combined with computational modeling (DFT) is also effective for correlating stereodescriptors with spectral data .
Q. How do the physicochemical properties of the hydrochloride salt form impact experimental design?
- Methodological Answer : The hydrochloride salt improves aqueous solubility, which is advantageous for in vitro assays. However, hygroscopicity can complicate handling; storage under anhydrous conditions (e.g., desiccators with silica gel) is recommended. Stability studies under varying pH (1–9) and temperature (4–40°C) should precede biological testing to identify degradation thresholds .
Advanced Research Questions
Q. What mechanistic insights explain the fluorine atom's role in modulating biological activity?
- Methodological Answer : Fluorine’s electronegativity and size alter electronic and steric profiles. For example, the C5-fluoro group may enhance binding to target enzymes (e.g., kinases) by forming halogen bonds with backbone carbonyls. Competitive binding assays (SPR or ITC) comparing fluorinated vs. non-fluorinated analogs can quantify affinity differences. Computational docking (e.g., AutoDock Vina) can visualize fluorine’s interactions in binding pockets .
Q. How can researchers resolve contradictions in reported cytotoxicity data across studies?
- Methodological Answer : Discrepancies may arise from impurities (e.g., diastereomers) or assay variability. Validate compound purity via LC-MS (>98%) and quantify residual solvents (GC-MS). Standardize cytotoxicity assays (e.g., MTT vs. ATP-based) using identical cell lines (e.g., HEK293 vs. HeLa). Cross-reference results with structural analogs (e.g., 3,3-dimethylpiperidines lacking fluorine) to isolate fluorine-specific effects .
Q. What strategies optimize metabolic stability in vivo for fluorinated piperidine derivatives?
- Methodological Answer : Incorporate deuterium at metabolically labile sites (e.g., C4 hydroxyl) to slow oxidative degradation. Microsomal stability assays (human liver microsomes) with LC-MS metabolite profiling can identify vulnerable positions. Co-administration with CYP450 inhibitors (e.g, ketoconazole) in preclinical models can validate metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
